3-Fluoro-5-iodo-4-methylbenzoyl chloride

Organic Synthesis Cross-Coupling Palladium Catalysis

This uniquely substituted 3-Fluoro-5-iodo-4-methylbenzoyl chloride (CAS 918331-98-3) is a strategic building block for medicinal chemistry and probe design. The orthogonally reactive aryl iodide enables selective Suzuki-Miyaura coupling, while the acyl chloride allows subsequent amide/ester formation. The fluorine atom serves as a stable 19F-NMR reporter and metabolic isostere. This three-component orthogonal reactivity, unattainable with simpler analogs, maximizes diversity in minimal steps for hit-to-lead programs. Order now for efficient, high-yield library synthesis.

Molecular Formula C8H5ClFIO
Molecular Weight 298.48 g/mol
CAS No. 918331-98-3
Cat. No. B14192031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodo-4-methylbenzoyl chloride
CAS918331-98-3
Molecular FormulaC8H5ClFIO
Molecular Weight298.48 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1I)C(=O)Cl)F
InChIInChI=1S/C8H5ClFIO/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3
InChIKeyXQSXPAXRJIPWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodo-4-methylbenzoyl chloride (918331-98-3) | Structure, Properties & Procurement Overview


3-Fluoro-5-iodo-4-methylbenzoyl chloride (CAS 918331-98-3) is a halogenated aromatic acyl chloride with the molecular formula C₈H₅ClFIO and a molecular weight of 298.48 g/mol . The compound features a benzene ring substituted at the 3-position with fluorine, the 5-position with iodine, the 4-position with a methyl group, and a reactive acyl chloride functional group [1]. The presence of both fluorine and iodine atoms, along with the acyl chloride moiety, defines its role as a specialized building block in organic synthesis, particularly for sequential functionalization strategies .

3-Fluoro-5-iodo-4-methylbenzoyl chloride (918331-98-3) | Why Generic Substitution Fails


Generic substitution with simpler mono-halogenated or differently positioned analogs is not feasible for this compound due to its unique, multi-site substitution pattern. The specific 3-fluoro, 5-iodo, and 4-methyl arrangement on the benzoyl chloride core dictates a distinct reactivity and selectivity profile in cross-coupling reactions. The orthogonally reactive iodine site enables highly selective, sequential functionalization strategies that are unattainable with mono-iodo, mono-fluoro, or differently substituted regioisomers . Substituting with a compound like 3-fluoro-4-methylbenzoyl chloride (lacking iodine) or 5-iodo-2-methylbenzoyl chloride (lacking fluorine) fundamentally alters the accessible synthetic pathways and the properties of downstream products.

3-Fluoro-5-iodo-4-methylbenzoyl chloride (918331-98-3) | Product-Specific Quantitative Evidence Guide


Differential Reactivity in Suzuki-Miyaura Coupling: Iodide vs. Fluoride Selectivity

The iodine substituent in 3-fluoro-5-iodo-4-methylbenzoyl chloride undergoes highly selective oxidative addition with palladium catalysts, enabling exclusive Suzuki-Miyaura coupling at the C5 position while leaving the C3 fluorine intact for subsequent functionalization . In contrast, the mono-iodo analog 5-iodo-2-methylbenzoyl chloride lacks the orthogonal fluorine handle, limiting its utility to single-step diversification. Comparative studies on analogous aryl halides demonstrate that the oxidative addition rate for aryl iodides is approximately 10²-10³ times faster than for aryl bromides and orders of magnitude faster than for aryl chlorides or fluorides [1].

Organic Synthesis Cross-Coupling Palladium Catalysis

Substitution Pattern Comparison: Molecular Weight and Density Differences

The target compound exhibits distinct physicochemical properties due to its dual halogenation and methyl substitution. Its predicted density is 1.884±0.06 g/cm³ . For comparison, the mono-fluoro analog 3-fluoro-4-methylbenzoyl chloride has a significantly lower density of 1.25 g/cm³ [1], and the mono-iodo analog 5-iodo-2-methylbenzoyl chloride has a molecular weight of 280.49 g/mol versus 298.48 g/mol for the target. These differences in density and mass reflect the substantial contribution of the iodine atom and can impact handling, solution preparation, and scale-up calculations.

Physicochemical Characterization Building Block Selection

Comparative Synthetic Utility: Sequential Functionalization Potential

The 3-fluoro-5-iodo-4-methylbenzoyl chloride framework enables a two-step, one-pot or sequential diversification strategy. The iodine site can be engaged in a Suzuki-Miyaura coupling to introduce a first aryl or heteroaryl group, followed by amidation or esterification at the acyl chloride to install a second moiety . This contrasts with the regioisomer 2-fluoro-5-iodobenzoyl chloride (186584-73-6), which, while also capable of sequential functionalization, provides a different spatial orientation of the resulting substituents. The 4-methyl group on the target compound further enhances lipophilicity and may influence biological activity in derived products [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Purity and QC Specifications: Vendor Data Comparison

Based on available vendor data, the target compound is typically offered with a purity of ≥97% . For comparison, the widely used intermediate 3-fluoro-4-methylbenzoyl chloride is also available at ≥97% purity [1], and 5-iodo-2-methylbenzoyl chloride is offered at ≥97% purity . This indicates that the target compound is supplied at a purity level comparable to established, commercially relevant building blocks, meeting the standard requirements for both medicinal chemistry and early-stage process development.

Quality Control Procurement Building Block Purity

3-Fluoro-5-iodo-4-methylbenzoyl chloride (918331-98-3) | Best Research & Industrial Application Scenarios


Modular Synthesis of Diversified Amide and Ester Libraries

The compound's orthogonal reactivity enables a highly efficient, two-step library synthesis. First, the iodine site undergoes a selective Suzuki-Miyaura cross-coupling to install a diverse range of (hetero)aryl boronic acids, leveraging the high reactivity of the aryl iodide compared to the inert aryl fluoride . Following purification, the acyl chloride moiety can be reacted with a set of amines or alcohols to generate a focused library of amides or esters. This approach, enabled by the 3-fluoro-5-iodo substitution pattern, maximizes molecular diversity with a minimal number of synthetic steps, making it ideal for hit-to-lead exploration in medicinal chemistry programs.

Synthesis of Orthogonally Functionalized Biaryl Probes for Chemical Biology

This compound is ideally suited for the preparation of complex biaryl-based probes for target identification or imaging studies. The C5 iodine can be used to introduce a fluorophore or biotin tag via cross-coupling, while the C3 fluorine serves as a stable, non-perturbing reporter atom for 19F-NMR studies or as a metabolically stable isostere for hydrogen [1]. The acyl chloride can then be conjugated to a targeting ligand (e.g., a small molecule inhibitor or peptide). This orthogonal, three-component assembly strategy, which is not possible with simpler mono-halogenated benzoyl chlorides, allows for the creation of multifunctional probes with precisely defined properties.

Late-Stage Functionalization of Advanced Intermediates

In multi-step synthesis, the introduction of a 3-fluoro-5-iodo-4-methylbenzoyl group onto a complex scaffold provides a versatile, pre-functionalized handle for late-stage diversification. The high reactivity of the aryl iodide ensures efficient coupling under mild conditions that are compatible with sensitive functionalities elsewhere in the molecule, while the presence of the fluorine atom can favorably modulate physicochemical properties such as lipophilicity and metabolic stability [2]. This strategy is particularly valuable in process chemistry, where the ability to install a single, multi-purpose intermediate that can be diverged to multiple final products reduces overall development time and cost.

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